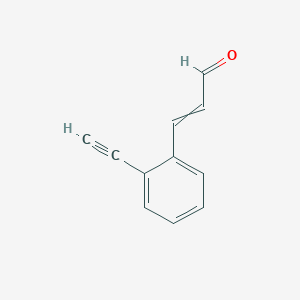
3-(2-ethynylphenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethynylphenyl)prop-2-enal: is an organic compound that belongs to the class of cinnamaldehydes It is characterized by the presence of an ethynyl group attached to the phenyl ring, which is further connected to a prop-2-enal moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethynylphenyl)prop-2-enal can be achieved through several methods. One common approach involves the crossed-aldol condensation of benzaldehyde and propargyl aldehyde in the presence of a base. The reaction typically requires mild conditions and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the Perkin reaction , where benzaldehyde reacts with acetic anhydride in the presence of a base to form the desired product. This method is advantageous due to its simplicity and high yield.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Ethynylphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as sodium amide (NaNH₂) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 3-(2-Ethynylphenyl)propanoic acid.
Reduction: 3-(2-Ethynylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Ethynylphenyl)prop-2-enal is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and alkynes.
Industry: The compound’s reactivity makes it useful in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which 3-(2-ethynylphenyl)prop-2-enal exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. The ethynyl group can participate in cycloaddition reactions, forming new chemical bonds and altering molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Cinnamaldehyde: Similar structure but lacks the ethynyl group.
3-Phenylprop-2-enal: Similar structure but lacks the ethynyl group.
2-Ethynylbenzaldehyde: Similar structure but lacks the prop-2-enal moiety.
Eigenschaften
CAS-Nummer |
55160-46-8 |
|---|---|
Molekularformel |
C11H8O |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
3-(2-ethynylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H8O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h1,3-9H |
InChI-Schlüssel |
HQKXCSXVCKDBGI-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC=C1C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


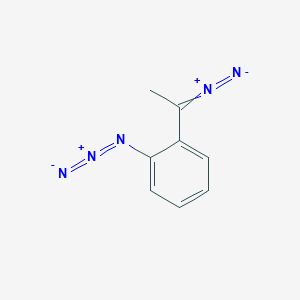
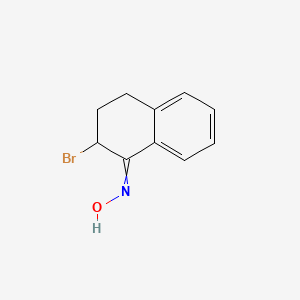
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
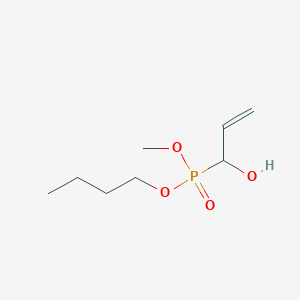
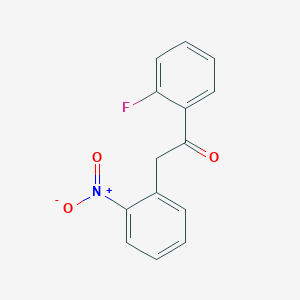
![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)

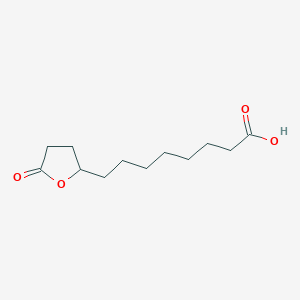

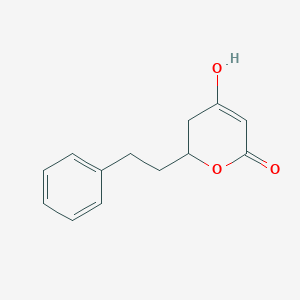
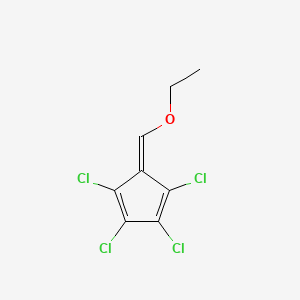
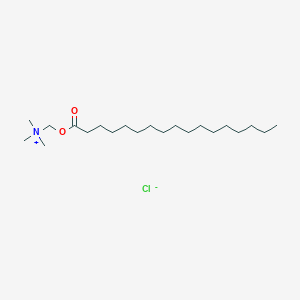
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)
![N-(9-{4-[(Methanesulfonyl)amino]anilino}acridin-4-yl)acetamide](/img/structure/B14644083.png)
